1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate
1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate
Brand Name:
Vulcanchem
CAS No.:
10486-26-7
VCID:
VC0083053
InChI:
InChI=1S/C18H28O2/c1-6-18(19)20-15-7-12(4)16-9-14(11(2)3)10-17(16)13(5)8-15/h7,13,15-17H,6,8-10H2,1-5H3
SMILES:
CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C
Molecular Formula:
C18H28O2
Molecular Weight:
276.4 g/mol
1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate
CAS No.: 10486-26-7
Main Products
VCID: VC0083053
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol
CAS No. | 10486-26-7 |
---|---|
Product Name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate |
Molecular Formula | C18H28O2 |
Molecular Weight | 276.4 g/mol |
IUPAC Name | (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) propanoate |
Standard InChI | InChI=1S/C18H28O2/c1-6-18(19)20-15-7-12(4)16-9-14(11(2)3)10-17(16)13(5)8-15/h7,13,15-17H,6,8-10H2,1-5H3 |
Standard InChIKey | ZXXZNGHSKXHZPG-UHFFFAOYSA-N |
SMILES | CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C |
Canonical SMILES | CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C |
PubChem Compound | 112053 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume